molecular formula C20H19N3O B3128004 N-isopropyl-2,4-diphenyl-5-pyrimidinecarboxamide CAS No. 338771-97-4

N-isopropyl-2,4-diphenyl-5-pyrimidinecarboxamide

Cat. No.: B3128004
CAS No.: 338771-97-4
M. Wt: 317.4 g/mol
InChI Key: GCLMNZNTTKMQQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-isopropyl-2,4-diphenyl-5-pyrimidinecarboxamide is a versatile chemical compound with a unique structure that has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-2,4-diphenyl-5-pyrimidinecarboxamide typically involves nucleophilic aromatic substitution reactions. One common method includes the reaction of 2,4,5-trichloropyrimidine with an appropriate aniline derivative in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in isopropanol at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for large-scale production, ensuring the availability of this compound for various applications.

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-2,4-diphenyl-5-pyrimidinecarboxamide undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: This reaction involves the replacement of a leaving group by a nucleophile.

    Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively, altering the oxidation state of the compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include bases like DIPEA and solvents such as isopropanol.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions typically yield substituted pyrimidine derivatives, while oxidation and reduction reactions result in the corresponding oxidized or reduced forms of the compound.

Scientific Research Applications

N-isopropyl-2,4-diphenyl-5-pyrimidinecarboxamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of novel materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug discovery.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-isopropyl-2,4-diphenyl-5-pyrimidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various biological targets, potentially inhibiting or modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    2,4-Diphenyl-5-pyrimidinecarboxamide: Lacks the isopropyl group, which may affect its biological activity and chemical properties.

    N-isopropyl-2,4-diphenyl-6-pyrimidinecarboxamide: Similar structure but with a different substitution pattern on the pyrimidine ring.

Uniqueness

N-isopropyl-2,4-diphenyl-5-pyrimidinecarboxamide stands out due to its unique substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2,4-diphenyl-N-propan-2-ylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O/c1-14(2)22-20(24)17-13-21-19(16-11-7-4-8-12-16)23-18(17)15-9-5-3-6-10-15/h3-14H,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCLMNZNTTKMQQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CN=C(N=C1C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-isopropyl-2,4-diphenyl-5-pyrimidinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-isopropyl-2,4-diphenyl-5-pyrimidinecarboxamide
Reactant of Route 3
Reactant of Route 3
N-isopropyl-2,4-diphenyl-5-pyrimidinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-isopropyl-2,4-diphenyl-5-pyrimidinecarboxamide
Reactant of Route 5
N-isopropyl-2,4-diphenyl-5-pyrimidinecarboxamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-isopropyl-2,4-diphenyl-5-pyrimidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.